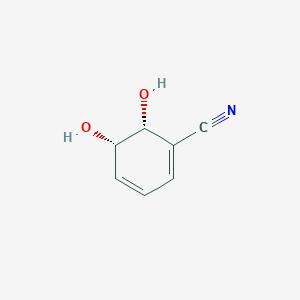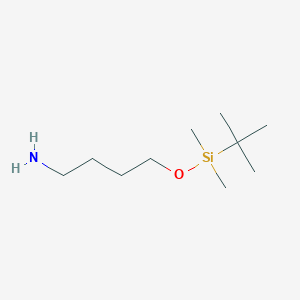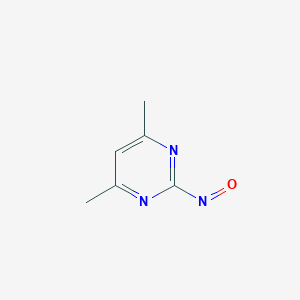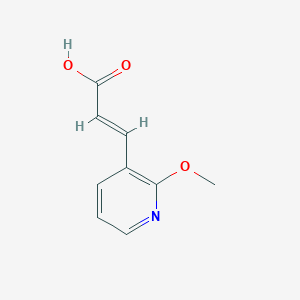
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, also known as MIHDMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MIHDMB is a derivative of the natural product 6-methylapigenin, which is found in plants such as chamomile and parsley.
Applications De Recherche Scientifique
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has shown potential for use in scientific research due to its ability to selectively inhibit the activity of certain enzymes, such as protein kinase CK2 and casein kinase 1δ. These enzymes play important roles in cellular signaling pathways and have been implicated in various diseases, including cancer and neurodegenerative disorders. Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to have anti-cancer effects in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate exerts its effects by binding to the ATP-binding site of protein kinase CK2 and casein kinase 1δ, inhibiting their activity. This leads to downstream effects on cellular signaling pathways, ultimately resulting in anti-cancer and neuroprotective effects.
Effets Biochimiques Et Physiologiques
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to have anti-cancer effects in various cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the migration and invasion of cancer cells. In models of neurodegenerative diseases, Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to protect against oxidative stress and inflammation, which are key mechanisms underlying these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has several advantages for use in lab experiments, including its high purity and yield, as well as its specificity for protein kinase CK2 and casein kinase 1δ. However, one limitation of Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, including the development of new cancer therapies based on its anti-cancer effects, as well as the exploration of its potential for the treatment of neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms underlying its effects and to optimize its pharmacological properties. Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate may also have potential applications in other areas of research, such as the study of cellular signaling pathways and the development of new drug screening assays.
In conclusion, Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate is a promising compound for use in scientific research due to its specificity for protein kinase CK2 and casein kinase 1δ, as well as its potential applications in cancer and neurodegenerative disease research. Further studies are needed to fully understand its mechanisms of action and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate involves several steps, starting with the reaction of 6-methylapigenin with iodine and hydrochloric acid to form 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzaldehyde. This intermediate is then reacted with methyl magnesium bromide to form the final product, Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate. The synthesis of Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Propriétés
Numéro CAS |
127761-05-1 |
|---|---|
Nom du produit |
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |
Formule moléculaire |
C11H13IO5 |
Poids moléculaire |
352.12 g/mol |
Nom IUPAC |
methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C11H13IO5/c1-5-6(11(14)17-4)9(15-2)10(16-3)8(13)7(5)12/h13H,1-4H3 |
Clé InChI |
DDAKTXCYCCRJKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1I)O)OC)OC)C(=O)OC |
SMILES canonique |
CC1=C(C(=C(C(=C1I)O)OC)OC)C(=O)OC |
Autres numéros CAS |
127761-05-1 |
Synonymes |
HIDM methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)




![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)



![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)

